![molecular formula C16H13ClN2O3S B12447970 4-Chloro-3-{[(phenylacetyl)carbamothioyl]amino}benzoic acid CAS No. 532386-24-6](/img/structure/B12447970.png)
4-Chloro-3-{[(phenylacetyl)carbamothioyl]amino}benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-3-{[(phenylacetyl)carbamothioyl]amino}benzoic acid is an organic compound with the molecular formula C16H13ClN2O3S. It is a derivative of benzoic acid, characterized by the presence of a chloro group, a phenylacetyl group, and a carbamothioyl group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-{[(phenylacetyl)carbamothioyl]amino}benzoic acid typically involves multiple steps. One common method includes the reaction of 4-chlorobenzoic acid with phenylacetyl chloride in the presence of a base to form an intermediate. This intermediate is then reacted with thiourea to introduce the carbamothioyl group, resulting in the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity .
化学反応の分析
Types of Reactions
4-Chloro-3-{[(phenylacetyl)carbamothioyl]amino}benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbamothioyl group to a thiol or thioether.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often require a base, such as sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or thioethers .
科学的研究の応用
4-Chloro-3-{[(phenylacetyl)carbamothioyl]amino}benzoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as an anticancer agent.
Industry: It is used in the development of new materials with specific properties.
作用機序
The mechanism of action of 4-Chloro-3-{[(phenylacetyl)carbamothioyl]amino}benzoic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins, leading to its biological effects. For example, it may inhibit bacterial enzymes, resulting in antimicrobial activity. The exact molecular pathways involved are still under investigation .
類似化合物との比較
Similar Compounds
4-Chlorobenzoic acid: Shares the chloro group but lacks the phenylacetyl and carbamothioyl groups.
Phenylacetic acid: Contains the phenylacetyl group but lacks the chloro and carbamothioyl groups.
Thiourea derivatives: Contain the carbamothioyl group but lack the chloro and phenylacetyl groups.
Uniqueness
4-Chloro-3-{[(phenylacetyl)carbamothioyl]amino}benzoic acid is unique due to the combination of its functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and industrial applications .
特性
CAS番号 |
532386-24-6 |
|---|---|
分子式 |
C16H13ClN2O3S |
分子量 |
348.8 g/mol |
IUPAC名 |
4-chloro-3-[(2-phenylacetyl)carbamothioylamino]benzoic acid |
InChI |
InChI=1S/C16H13ClN2O3S/c17-12-7-6-11(15(21)22)9-13(12)18-16(23)19-14(20)8-10-4-2-1-3-5-10/h1-7,9H,8H2,(H,21,22)(H2,18,19,20,23) |
InChIキー |
CEEJCPBWVNSQAX-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CC(=O)NC(=S)NC2=C(C=CC(=C2)C(=O)O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-{[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl}-2-fluorobenzamide](/img/structure/B12447893.png)
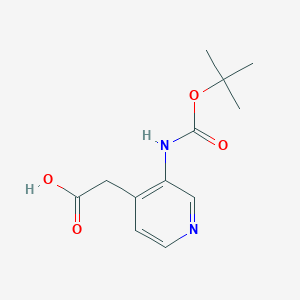
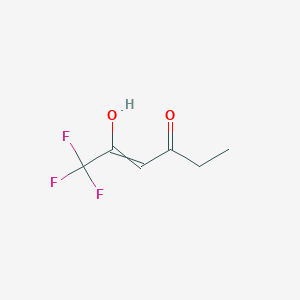
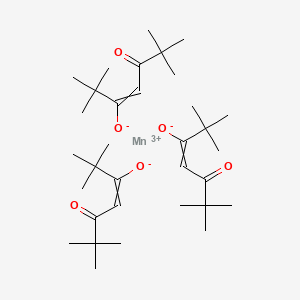
![2-Methyl-6,7-dihydro-5h-pyrrolo[3,4-d]pyrimidine dihydrochloride](/img/structure/B12447921.png)
![4-butoxy-N-[2-(5-chloronaphthalen-1-yl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B12447926.png)
![2-[3-(1,3-benzodioxol-5-ylmethyl)-1-ethyl-5-oxo-2-thioxoimidazolidin-4-yl]-N-phenylacetamide](/img/structure/B12447933.png)
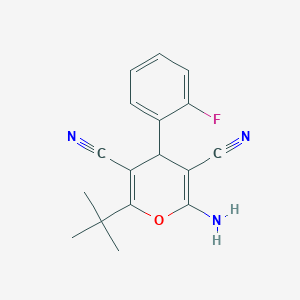

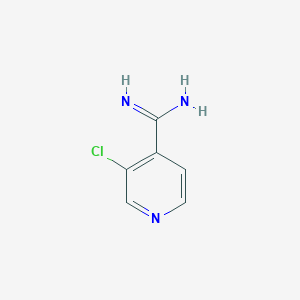
![N,N'-[(2,2',3,3',5,5',6,6'-octafluorobiphenyl-4,4'-diyl)bis(oxybenzene-3,1-diyl)]bis(2,2-dimethylpropanamide)](/img/structure/B12447959.png)
![2-(3-methylphenoxy)-N-[3-(4-oxo-3,1-benzoxazin-2-yl)phenyl]acetamide](/img/structure/B12447974.png)
![2-[(1E)-2-[4-(benzyloxy)phenyl]ethenyl]-6-hydroxybenzoic acid](/img/structure/B12447979.png)
